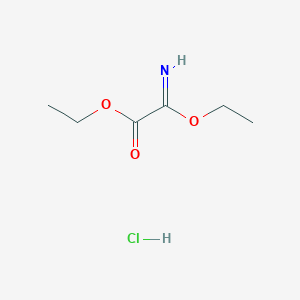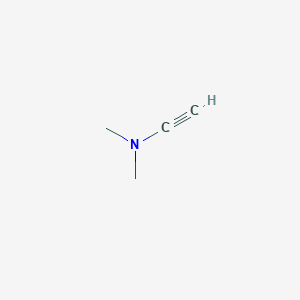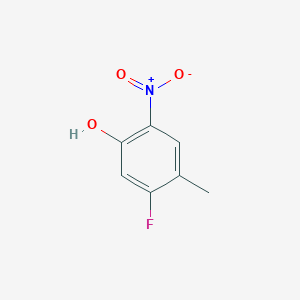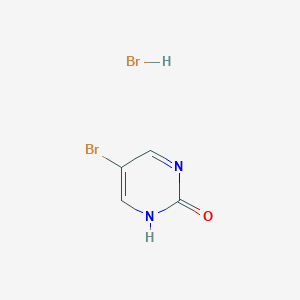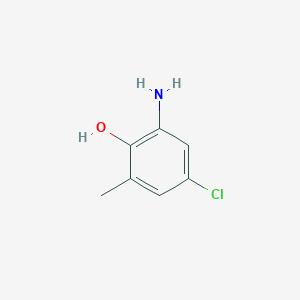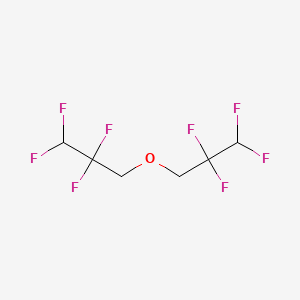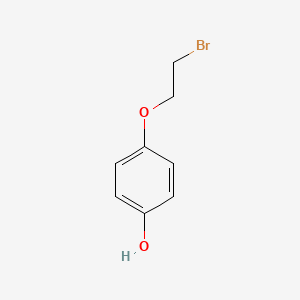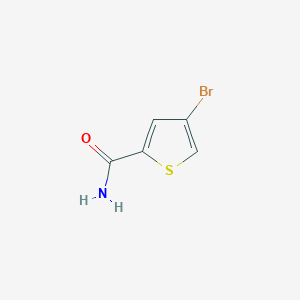
2-Fluor-5-(Trifluormethyl)pyridin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in these compounds often imparts unique physical and chemical properties, making them valuable for different synthetic applications.
Synthesis Analysis
The synthesis of fluorinated pyridines can be achieved through various methods. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand, a related compound, can be prepared by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl in the presence of NaOH, leading to complexation with FeCl2 and the formation of a high-spin complex . Another approach involves the regioexhaustive substitution of 2-fluoropyridine and its difluorinated analogs, allowing for the selective functionalization at each vacant position . Additionally, a novel strategy for synthesizing poly-substituted pyridines, including those with a 3-trifluoromethyl group, involves a tandem C-F bond cleavage protocol .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can significantly influence the geometry and electronic distribution of the molecule. For example, the F3TPAFe(II)Cl2 complex exhibits a trigonal bipyramidal iron center due to the steric hindrance provided by the three fluorine substituents . The molecular structure of these compounds is crucial as it can affect their reactivity and interaction with other molecules.
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions. The F3TPAFe(II)Cl2 complex reacts instantaneously with molecular dioxygen to afford an unsymmetrical micro-oxo dimer, demonstrating the reactivity of such complexes towards oxygen . Selective fluorination of 2-aminopyridines and pyridin-2(1H)-ones has been achieved using Selectfluor, water, and chloroform under mild conditions, leading to high regioselectivities . These reactions highlight the versatility of fluorinated pyridines in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine and related compounds are influenced by the presence of fluorine atoms. Fluorinated pyridines often exhibit high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in soluble fluoro-polyimides derived from related fluorinated aromatic diamines . The electron-withdrawing nature of the fluorine atoms can also affect the acidity and basicity of the pyridine nitrogen, potentially leading to interesting solvatochromic and proton-sensing behaviors .
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenprodukt
“2-Fluor-5-(Trifluormethyl)pyridin-3-amin” wird als pharmazeutisches Zwischenprodukt verwendet . Es spielt eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Verbindungen. Die einzigartigen physikalisch-chemischen Eigenschaften dieser Verbindung tragen zu den biologischen Aktivitäten der Pharmazeutika bei .
Agrochemische Anwendungen
Trifluormethylpyridin (TFMP)-Derivate, einschließlich “this compound”, werden in der Agrochemieindustrie weit verbreitet . Sie werden hauptsächlich zum Schutz von Pflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem Agrochemiemarkt eingeführt wurde .
Veterinärmedizin
Mehrere TFMP-Derivate werden auch in der Veterinärindustrie eingesetzt . Diese Verbindungen haben sich in verschiedenen Behandlungen als wirksam erwiesen und sind in mehreren Veterinärprodukten enthalten .
Synthese von Wirkstoffen
“this compound” wird bei der Synthese von Wirkstoffen in der Agrochemie- und Pharmaindustrie verwendet . Die einzigartigen Eigenschaften des Pyridinrests tragen zu den biologischen Aktivitäten dieser Wirkstoffe bei .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung fluorierter organischer Chemikalien ist ein wichtiges Forschungsthema, und “this compound” spielt in diesem Bereich eine bedeutende Rolle . Die Auswirkungen von Fluor und fluorhaltigen Resten auf die biologischen Aktivitäten und physikalischen Eigenschaften von Verbindungen haben Fluor einen einzigartigen Platz im Arsenal der Entdeckungschemiker eingebracht .
Zukünftige Anwendungen
Angesichts der einzigartigen Eigenschaften und vielseitigen Anwendungen von “this compound” wird erwartet, dass in Zukunft viele neuartige Anwendungen dieser Verbindung entdeckt werden . Dies umfasst potenzielle Fortschritte in den Bereichen Agrochemie, Pharmazie und Funktionsmaterialien .
Wirkmechanismus
Target of Action
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine, a derivative of trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients Tfmp derivatives are widely used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives suggest that these factors could play a role .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVVVPWXVZZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

